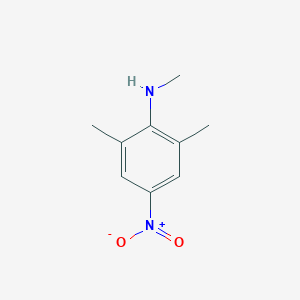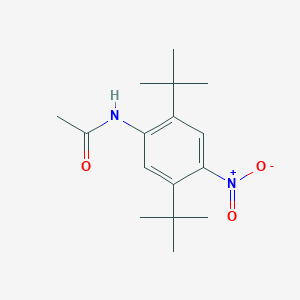
4-cyano-N-(6-methyl-2-pyridinyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-cyano-N-(6-methyl-2-pyridinyl)benzenesulfonamide, also known as CPB, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. CPB belongs to the class of sulfonamide compounds, which have been widely used in medicinal chemistry due to their diverse pharmacological activities.
Mécanisme D'action
The mechanism of action of 4-cyano-N-(6-methyl-2-pyridinyl)benzenesulfonamide involves the inhibition of several key enzymes and signaling pathways that are involved in cancer cell growth and survival. This compound has been shown to inhibit the activity of carbonic anhydrase IX, which is highly expressed in many types of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including the inhibition of angiogenesis, induction of apoptosis, and modulation of immune responses. This compound has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
4-cyano-N-(6-methyl-2-pyridinyl)benzenesulfonamide has several advantages for use in lab experiments, including its high purity, stability, and low toxicity. However, this compound also has some limitations, including its limited solubility in aqueous solutions and its potential to form insoluble aggregates.
Orientations Futures
There are several future directions for research on 4-cyano-N-(6-methyl-2-pyridinyl)benzenesulfonamide, including the development of more potent analogs, the investigation of its potential as a therapeutic agent in other diseases, and the exploration of its mechanisms of action in more detail. Additionally, the development of new methods for the synthesis and purification of this compound could further enhance its potential as a therapeutic agent.
Méthodes De Synthèse
The synthesis of 4-cyano-N-(6-methyl-2-pyridinyl)benzenesulfonamide involves the reaction of 6-methyl-2-pyridinylamine with 4-cyanobenzenesulfonyl chloride in the presence of a base. The reaction yields this compound as a white solid with a high purity.
Applications De Recherche Scientifique
4-cyano-N-(6-methyl-2-pyridinyl)benzenesulfonamide has been extensively studied for its potential as a therapeutic agent in various diseases, including cancer, inflammation, and infectious diseases. Several studies have shown that this compound exhibits potent anticancer activity by inhibiting the growth and proliferation of cancer cells.
Propriétés
Formule moléculaire |
C13H11N3O2S |
|---|---|
Poids moléculaire |
273.31 g/mol |
Nom IUPAC |
4-cyano-N-(6-methylpyridin-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C13H11N3O2S/c1-10-3-2-4-13(15-10)16-19(17,18)12-7-5-11(9-14)6-8-12/h2-8H,1H3,(H,15,16) |
Clé InChI |
CBRROHWQZUVWHD-UHFFFAOYSA-N |
SMILES |
CC1=NC(=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)C#N |
SMILES canonique |
CC1=NC(=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[6-(2-Oxo-2-phenylethyl)-2-piperidinyl]-1-phenylethanone](/img/structure/B263431.png)

![7-Methoxy-2,2,6-trimethyl-3,4-dihydropyrano[3,2-c]quinolin-5-one](/img/structure/B263437.png)



![3-bromo-N-[2-(1-cyclohexen-1-yl)ethyl]benzenesulfonamide](/img/structure/B263457.png)



![N-(5-methyl-3-isoxazolyl)-2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]acetamide](/img/structure/B263468.png)
